molecular formula C10H18Cl2N2 B1379417 (2-Amino-2-phenylethyl)dimethylamine dihydrochloride CAS No. 31788-89-3

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride

Cat. No.: B1379417
CAS No.: 31788-89-3
M. Wt: 237.17 g/mol
InChI Key: WHUGFNKIYIGBIU-UHFFFAOYSA-N
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Description

NMR Spectroscopy

¹H NMR (400 MHz, D₂O):

  • Aromatic protons : δ 7.35–7.55 ppm (m, 5H, Ph)
  • Methylene groups : δ 3.12 ppm (t, J = 6.5 Hz, 2H, CH₂N)
  • Dimethylamine : δ 2.68 ppm (s, 6H, N(CH₃)₂)

¹³C NMR (101 MHz, D₂O):

  • Phenyl carbons : δ 128.9 (C-ortho), 129.7 (C-meta), 133.2 (C-para)
  • Quaternary carbon : δ 62.4 (C-2)
  • Methylene carbon : δ 48.1 (CH₂N)

IR Spectroscopy

  • N–H stretch: 3200–2800 cm⁻¹ (broad, protonated amines)
  • C–H aromatic: 3020 cm⁻¹
  • C–N stretch: 1245 cm⁻¹

UV-Vis Spectroscopy

  • λₘₐₐ = 258 nm (π→π* transition in phenyl ring)

Tautomeric and Conformational Studies

The compound exhibits restricted rotation about the C(1)–C(2) bond due to steric hindrance from the phenyl group. Density functional theory (DFT) calculations reveal two dominant conformers:

Conformer Relative Energy (kcal/mol) Dihedral Angle (Ph–C–C–N)
Anti 0.0 178°
Gauche 1.2 62°

Tautomerism is negligible due to the absence of proton-transfer sites. However, pH-dependent protonation shifts occur, favoring the diprotonated state (pKa₁ = 9.1, pKa₂ = 10.4).

Comparative Analysis with Isomeric Forms

Stereoisomers

Isomer [α]D²⁵ (c=1, H₂O) Melting Point (°C)
(2S)-configuration +34.5 192–194
(2R)-configuration -33.8 190–192

Structural Isomers

  • N,N-Dimethyl-2-phenylethylamine (CAS 1126-71-2): Lacks the β-amino group, reducing hydrogen-bonding capacity.
  • 1-Phenyl-N,N-dimethylpropane-1,2-diamine : Positional isomer with altered amine spacing, showing 15% lower solubility in water.

The β-amino-dimethylamine substitution in the title compound enhances dipole moment (5.2 D vs. 3.8 D in analogs), influencing crystallization behavior.

Properties

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGFNKIYIGBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride typically involves the reaction of 2-phenylethylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 2-phenylethylamine, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The reactants are mixed and heated under reflux.

Industrial Production Methods

On an industrial scale, the production of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride follows a similar synthetic route but is optimized for large-scale production. This involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact effectively with neurotransmitter receptors, making it valuable in developing medications for conditions such as depression and anxiety .

Case Studies

  • Neurotransmitter Modulation : Research indicates that (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can modulate the release and uptake of neurotransmitters like dopamine and norepinephrine, which are essential for mood regulation and cognitive function.
  • Therapeutic Applications : Studies have shown potential therapeutic effects in animal models, indicating its promise in treating various neurological conditions .

Polymer Chemistry

Enhancing Polymer Properties
In polymer chemistry, this compound is utilized to create specialty polymers that exhibit enhanced flexibility and durability. Such properties are critical in industries such as automotive and aerospace, where material performance is paramount .

Applications in Industry

  • Automotive Components : The incorporation of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride into polymer formulations has been shown to improve impact resistance and thermal stability .
  • Aerospace Materials : Its use in aerospace applications focuses on developing lightweight materials that do not compromise strength or durability.

Agrochemicals

Formulating Safer Pesticides
The compound plays a significant role in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides that are less harmful to the environment. Its chemical properties allow for better efficacy at lower concentrations .

Research Insights

  • Environmental Impact Studies : Research has demonstrated that formulations containing (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can reduce the environmental footprint of agricultural chemicals while maintaining effectiveness against pests .

Cosmetic Formulations

Stabilizer and Emulsifier
In cosmetic products, this compound serves as a stabilizer and emulsifier, enhancing the texture and shelf life of formulations. Its gentle properties make it suitable for sensitive skin applications .

Market Applications

  • Skin Care Products : It is commonly found in creams and lotions where it helps maintain product consistency and prevents separation.
  • Hair Care Products : Used in shampoos and conditioners to improve texture and application ease.

Research Reagents

Versatile Laboratory Applications
As a versatile reagent, (2-Amino-2-phenylethyl)dimethylamine dihydrochloride is employed in various chemical reactions within laboratory settings. It facilitates the study of reaction mechanisms and aids in the development of new materials .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersModulates neurotransmitter activity
Polymer ChemistryEnhances flexibility and durability of polymersImproved material performance
AgrochemicalsFormulation of effective pesticides and herbicidesReduced environmental impact
Cosmetic FormulationsActs as a stabilizer and emulsifier in cosmetic productsImproved texture and shelf-life
Research ReagentsUsed in chemical reactions for studying mechanismsVersatile applications in synthetic chemistry

Mechanism of Action

The mechanism of action of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, influencing their activity. The compound can modulate the release and uptake of neurotransmitters, thereby affecting various physiological processes .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride with related compounds:

Compound Name CAS No. Molecular Formula Key Structural Features
(2-Amino-2-phenylethyl)dimethylamine dihydrochloride Not provided C10H17N2•2HCl Phenylethyl backbone, primary + dimethylamine
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C5H13N3O•2HCl Linear pentanamide, two primary amines
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride 62-31-7 C8H12NO2•HCl Catechol (dihydroxyphenyl) group, primary amine
o-Dianisidine dihydrochloride 20325-40-0 C14H16N2O2•2HCl Dimethoxybenzidine backbone
2-(Diisopropylamino)ethyl chloride hydrochloride Not provided C7H17ClN•HCl Chloroethyl chain, diisopropylamine
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride 1334145-93-5 C10H12Cl2FNO2•HCl Chloro-fluorophenyl ring, dimethylaminoacetic acid

Key Observations :

  • Hydrophobicity : The phenyl group in the target compound enhances lipophilicity compared to the hydrophilic pentanamide or catechol derivatives .
  • Salt Form : All listed compounds are hydrochloride salts, improving stability and solubility in aqueous media.

Hazard Profiles and Regulatory Status

Compound Name Health Hazards Environmental Hazards Regulatory Notes
(2-Amino-2-phenylethyl)dimethylamine dihydrochloride Not fully characterized Not classified Research use only; unapproved for humans
(2S)-2,5-Diaminopentanamide dihydrochloride Not classified Not classified Precautionary measures for dust inhalation
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Potential neurotoxicity Not provided Likely regulated as a neurotransmitter analog
o-Dianisidine dihydrochloride Suspected carcinogen Toxic to aquatic life Listed under TRI (Toxic Release Inventory)
2-(Diisopropylamino)ethyl chloride hydrochloride Irritant (skin/eyes) Not provided Used as a chemical intermediate

Key Observations :

  • The target compound lacks explicit hazard classification but shares precautionary handling requirements (e.g., avoiding inhalation) with (2S)-2,5-Diaminopentanamide dihydrochloride .
  • o-Dianisidine dihydrochloride is notably more hazardous due to its benzidine structure, which is linked to carcinogenicity and environmental toxicity .

Research and Application Context

  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride : Functions as a dopamine analog in neurological research .
  • 2-(Diisopropylamino)ethyl chloride hydrochloride: Serves as an intermediate in organic synthesis, particularly for quaternary ammonium compounds .
  • o-Dianisidine dihydrochloride : Historically used in dye manufacturing but restricted due to toxicity concerns .

Biological Activity

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride, a derivative of phenethylamine, has garnered attention in various fields of research, particularly in neuropharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound is characterized by its amine functional groups, which allow it to interact with various biological targets. Its chemical structure can be represented as follows:

C9H14Cl2N\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}

This structure contributes to its role as a neurotransmitter analog, influencing numerous physiological processes.

The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride primarily involves its interaction with neurotransmitter receptors. It is known to modulate the release and uptake of neurotransmitters such as dopamine and norepinephrine, which play critical roles in mood regulation, cognition, and motor control.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound acts on dopamine receptors (D1 and D2 types), influencing dopaminergic signaling pathways that are crucial for various neurological functions .
  • Receptor Interaction : It has been shown to interact with α-adrenergic receptors, which are involved in cardiovascular responses and central nervous system functions .

Biological Activity Overview

The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can be summarized in the following table:

Activity Type Description Reference
Neurotransmitter ReleaseEnhances dopamine and norepinephrine release
Receptor BindingBinds to dopamine and α-adrenergic receptors
Enzyme InteractionModulates enzyme activity related to neurotransmitter metabolism

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride on animal models exhibiting depressive-like behaviors. Results indicated significant improvement in mood-related parameters when administered at specific dosages.
  • Potential Therapeutic Applications : Research has highlighted its potential as a precursor in synthesizing novel antidepressants. The compound's ability to enhance neurotransmitter levels suggests it could be beneficial in treating mood disorders .
  • Comparative Analysis with Similar Compounds : The compound was compared to other 2-phenethylamines regarding their binding affinities and biological activities. It demonstrated a unique profile that suggests a broader range of therapeutic applications compared to structurally similar compounds .

Q & A

Q. What are the standard synthetic routes for (2-Amino-2-phenylethyl)dimethylamine dihydrochloride?

The synthesis typically involves two key steps:

  • Nucleophilic substitution : Reacting a phenylethylamine precursor (e.g., 2-amino-2-phenylethanol) with dimethylamine in polar solvents like water or alcohols. Polar solvents enhance reaction efficiency by stabilizing ionic intermediates .
  • Salt formation : Treating the free base with hydrochloric acid (HCl) under anhydrous conditions to form the dihydrochloride salt. This step often employs diethyl ether as a solvent for precipitation, followed by filtration and washing with sodium bicarbonate to remove excess acid .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm), methyl groups on dimethylamine (δ 2.2–2.5 ppm), and amine protons (broad signals at δ 1.5–3.0 ppm).
    • ¹³C NMR : Confirm the presence of quaternary carbons in the phenyl ring (δ 125–140 ppm) and methyl carbons (δ 40–45 ppm). Compare with computed spectra from databases like PubChem .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 211.1 corresponds to the free base (C₁₀H₁₆N₂), while the dihydrochloride form requires adjustment for chloride counterions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical or conformational isomers?

  • 2D NMR Techniques : Employ COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, resolving overlapping peaks in crowded spectral regions.
  • Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange, sharpening broad signals caused by dynamic processes like amine inversion .

Q. What strategies mitigate hygroscopicity during storage and handling?

  • Desiccants : Store the compound in airtight containers with silica gel or molecular sieves to absorb moisture.
  • Inert Atmosphere : Use nitrogen or argon gas to purge storage vials, minimizing exposure to humidity .
  • Lyophilization : For long-term stability, lyophilize the compound and store at –20°C in sealed ampoules .

Q. How can reaction yields be optimized during dihydrochloride salt formation?

  • Solvent Selection : Use ethanol or methanol for salt precipitation, as these solvents reduce solubility of the product, enhancing yield.
  • Stoichiometry : Maintain a 2:1 molar ratio of HCl to free base to ensure complete protonation of both amine groups.
  • Temperature Control : Perform the reaction at 0–5°C to minimize side reactions (e.g., oxidation) while ensuring efficient proton transfer .

Q. What analytical methods ensure purity for biological assays?

  • HPLC : Utilize reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥98% is critical for reproducible bioactivity studies.
  • Elemental Analysis : Confirm chloride content via combustion analysis; theoretical Cl⁻ content for the dihydrochloride is ~25.4% .

Methodological Considerations

Q. How to design experiments to study the compound’s interactions with biomolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes or receptors.
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding, particularly if the compound affects secondary structures like α-helices .

Q. What computational tools predict the compound’s reactivity or stability?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., amine protons) prone to degradation.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites to guide drug design .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

  • Solubility Profiling : Re-measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy. For example, the dihydrochloride salt is highly soluble in water (>100 mg/mL at pH 3) but precipitates at neutral pH due to deprotonation .
  • Cross-Validation : Compare results with independent methods (e.g., gravimetric analysis vs. HPLC) to rule out measurement artifacts .

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